Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate
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Overview
Description
Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate is a complex organic compound with a unique structure. This compound is characterized by its octahydro-1-pentalenecarboxylate core, which is functionalized with an acetyl group and a tert-butyl(dimethyl)silyl ether. The stereochemistry of the compound is defined by multiple chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate typically involves multiple steps, including the formation of the octahydro-1-pentalenecarboxylate core, introduction of the acetyl group, and protection of the hydroxyl group with tert-butyl(dimethyl)silyl chloride. Common reagents used in these steps include strong bases, acids, and silylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The tert-butyl(dimethyl)silyl ether can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection of silyl ethers.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic acyl substitution reactions, while the silyl ether can protect hydroxyl groups during synthetic transformations. The compound’s stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,3R,3AS,5R,7AR)-3-allyl-5-{[tert-butyl(diphenyl)silyl]oxy}-1,3,3A,4,5,7A-hexahydro-2-benzofuran-1-carboxylate
- Methyl (2AR,3AR,5S,6AR,7AS)-2A-{[tert-butyl(dimethyl)silyl]oxy}-5,7A-dimethyl-3-oxo-3A-(phenylsulfonyl)decahydro-1H-cyclobuta[F]indene-5-carboxylate
Uniqueness
Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. The presence of the tert-butyl(dimethyl)silyl ether provides stability and protection during synthetic processes, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
173142-89-7 |
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Molecular Formula |
C18H32O4Si |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
methyl (1R,3R,3aR,6R,6aR)-6-acetyl-3-[tert-butyl(dimethyl)silyl]oxy-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate |
InChI |
InChI=1S/C18H32O4Si/c1-11(19)12-8-9-13-15(22-23(6,7)18(2,3)4)10-14(16(12)13)17(20)21-5/h12-16H,8-10H2,1-7H3/t12-,13-,14+,15+,16-/m0/s1 |
InChI Key |
DRZWCLKDIQBWBH-RBZJEDDUSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@@H]2[C@H]1[C@@H](C[C@H]2O[Si](C)(C)C(C)(C)C)C(=O)OC |
Canonical SMILES |
CC(=O)C1CCC2C1C(CC2O[Si](C)(C)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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